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5-Ethyl-2-methylthiazole

Gas Chromatography Analytical Chemistry Quality Control

5-Ethyl-2-methylthiazole (CAS 19961-52-5) is a 2,5-disubstituted thiazole heterocycle (C6H9NS, MW 127.21). It is a naturally occurring volatile compound identified in coffee, cooked meats, and yeast extracts, and is a metabolite of Saccharomyces cerevisiae.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 19961-52-5
Cat. No. B8801308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylthiazole
CAS19961-52-5
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=CN=C(S1)C
InChIInChI=1S/C6H9NS/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3
InChIKeyJIZHATVFRZONHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methylthiazole (CAS 19961-52-5): Chemical Identity and Procurement Baseline


5-Ethyl-2-methylthiazole (CAS 19961-52-5) is a 2,5-disubstituted thiazole heterocycle (C6H9NS, MW 127.21) [1]. It is a naturally occurring volatile compound identified in coffee, cooked meats, and yeast extracts, and is a metabolite of Saccharomyces cerevisiae [2]. It is primarily utilized as a flavoring agent (FEMA 4388, JECFA 2113, FL-no 15.068) imparting nutty, chocolate, roasted, and burnt alliaceous notes . Its physicochemical profile includes a boiling point of 170–173°C, predicted logP of 2.09–2.20, and predicted pKa of 3.86 ± 0.10 [3].

Why Alkylthiazole Positional Isomers Cannot Be Assumed Interchangeable: The Case of 5-Ethyl-2-methylthiazole


Within the alkylthiazole family, the substitution pattern on the thiazole ring critically governs gas chromatographic behavior, organoleptic quality, and safety evaluation outcomes. Studies by Golovnya et al. (1991) demonstrate that positional isomers of C2/C5-substituted thiazoles exhibit distinct Kovats retention indices, driven by differences in molecular polarizability and donor-acceptor interactions with stationary phases [1]. Pittet and Hruza (1974) reported that odor character and flavor thresholds vary markedly with alkyl position—minor structural shifts can convert a nutty-roasted note into a green-vegetable or cabbage-like profile [2]. Furthermore, regulatory clearance is isomer-specific: the JECFA evaluation (No. 2113) and EFSA FGE.21Rev6 assessment for 5-ethyl-2-methylthiazole do not extend to its 4-ethyl-2-methyl or 2-ethyl-5-methyl isomers, which lack equivalent FEMA/JECFA listings [3]. Generic substitution therefore risks analytical misidentification, flavor profile deviation, and non-compliance.

Quantitative Differentiation Evidence: 5-Ethyl-2-methylthiazole Versus Closest Analogs


GC Retention Index Differentiation on Polar Stationary Phase (PEG-40M) Versus Positional Isomers

On a polar PEG-40M capillary column (50 m × 0.30 mm, He carrier, 110 °C isothermal), 5-ethyl-2-methylthiazole exhibits a Kovats retention index (RI) of 1403, whereas its positional isomer 4-ethyl-2-methylthiazole yields an RI of 1356, and 2-ethyl-5-methylthiazole yields an RI of 1388 [1]. The ΔRI of 47 units between 5-ethyl-2-methyl and 4-ethyl-2-methyl provides unambiguous chromatographic resolution, sufficient for isomer-specific identification in complex food or reaction matrices. On a non-polar OV-101 column, the corresponding RI values are 1010, 974, and (reported elsewhere) for the three isomers, respectively, yielding a ΔRI of 36 units between the 5-ethyl and 4-ethyl positional variants [2].

Gas Chromatography Analytical Chemistry Quality Control

Organoleptic Profile: Distinct Odor Descriptor Shift from 'Nutty-Chocolate-Fishy Pyrazine' Versus 'Nutty-Cabbage' Isomer

5-Ethyl-2-methylthiazole is described as possessing a 'nutty chocolate aroma with fishy pyrazine notes' and a 'burnt, alliaceous' character [1]. In contrast, published organoleptic data for 4-ethyl-2-methylthiazole describes it as 'nutty and cabbage' at 1.00 ppm in water [2]. While the core 'nutty' note is class-typical of alkylthiazoles (Pittet & Hruza, 1974), the specific addition of chocolate, burnt, fishy, and alliaceous nuances for the 2,5-substituted isomer—versus the vegetal cabbage note of the 2,4-substituted isomer—constitutes a functionally significant sensory differentiation for flavor formulation purposes [3]. 2-Isobutylthiazole, a classic alkylthiazole comparator, provides a distinct green tomato-leaf odor (threshold ca. 2 ppb in water), further underscoring the non-interchangeability of alkyl substitution patterns [4].

Flavor Chemistry Sensory Science Food Formulation

Regulatory Evaluation Status: JECFA/EFSA Clearance versus Unlisted Isomers

5-Ethyl-2-methylthiazole has been formally evaluated and cleared: JECFA concluded 'No safety concern at current levels of intake when used as a flavouring agent' at its 59th meeting (JECFA No. 2113, 2012) [1], and the EFSA Panel on Food Additives and Flavourings (FAF) confirmed this conclusion in FGE.21Rev6 (EFSA, 2023) for FL-no 15.068 [2]. In contrast, 4-ethyl-2-methylthiazole (CAS 32272-48-3) has no JECFA evaluation number and is listed as 'JECFA Food Flavoring: N/A' [3]. 2-Ethyl-5-methylthiazole (CAS 19961-53-6) similarly lacks JECFA evaluation [4]. This regulatory asymmetry means that formulators targeting EU or Codex-compliant products face different documentation burdens depending on isomer selection.

Regulatory Compliance Food Safety Flavouring Substance Evaluation

Physicochemical Property Differentiation: pKa and Boiling Point Range

Predicted pKa values indicate a subtle but measurable basicity difference between isomers: 5-ethyl-2-methylthiazole has a predicted pKa of 3.86 ± 0.10 , while 2-ethyl-5-methylthiazole has a predicted pKa of 3.84 ± 0.10 . Although the difference is small (~0.02 units), the strongest basic pKa calculated via ChemAxon for 5-ethyl-2-methylthiazole is 4.07 [1], which may influence protonation state and solubility under mildly acidic formulation conditions (e.g., pH 3.5–4.5). Boiling point data further distinguish the isomers: 5-ethyl-2-methylthiazole exhibits a boiling point of 170–173 °C at 760 mmHg [2], whereas 2-ethyl-4-methylthiazole (FEMA 3680) boils at 161–162 °C , a difference of ~9–12 °C, relevant for distillation-based purification or headspace volatility in product applications.

Physicochemical Characterization Formulation Science Process Engineering

Natural Occurrence and Biological Source: Yeast Metabolite Specificity

5-Ethyl-2-methylthiazole is documented as a metabolite found in or produced by Saccharomyces cerevisiae and has been detected (though not yet quantified) in coffee (Coffea arabica), mushrooms (Agaricus bisporus, Pleurotus ostreatus), fried chicken, cooked pork, and yeast extract [1][2]. This fermentation-related provenance distinguishes it from certain synthetic-only alkylthiazole analogs and positions it within 'natural flavor complex' regulatory frameworks. The compound is also a product of the Maillard reaction between L-ascorbic acid and L-cysteine, a pathway yielding a specific thiazole distribution pattern in which 5-ethyl-2-methylthiazole co-occurs with 1-butanethiol, diethyl disulfide, and trithiolanes [3]. This reaction-context specificity is not universally shared across all alkylthiazole positional isomers.

Metabolomics Natural Flavor Biotechnology

Safety Threshold of Concern and Exposure: MSDI-Validated Intake Levels

The EFSA/JECFA safety evaluation of 5-ethyl-2-methylthiazole employed the Maximised Survey-derived Daily Intake (MSDI) approach, yielding an MSDI-EU value of 0.0061 μg/capita/day [1]. The compound is assigned to Cramer structural Class II with a Threshold of Toxicological Concern (TTC) of 540 μg/person/day [2][3]. This specific TTC assignment and MSDI value are unique to the evaluated substance (JECFA 2113) and do not automatically apply to unevaluated positional isomers. When planning toxicological risk assessment for novel flavor formulations, the existence of a completed JECFA/EFSA safety dossier for this specific isomer eliminates the need for de novo safety data generation—a procurement advantage over isomers lacking such evaluation.

Toxicology Exposure Assessment Regulatory Science

Application Scenarios Where 5-Ethyl-2-methylthiazole Provides Verifiable Advantage


Analytical Reference Standard for GC-MS Identification of Alkylthiazoles in Food Matrices

The documented Kovats RI of 1403 (PEG-40M) and 1010 (OV-101) for 5-ethyl-2-methylthiazole [1] makes it an essential reference standard for resolving the co-elution of C2/C5-substituted thiazole isomers in coffee, meat, and yeast extract volatile analyses. Analytical laboratories procuring this specific isomer can establish an unambiguous retention time window that excludes the 4-ethyl-2-methyl (RI 1356) and 2-ethyl-5-methyl (RI 1388) positionally isomeric interferences commonly encountered in Maillard reaction product profiling [2].

Roasted-Meat and Chocolate Flavor Formulation Requiring JECFA-Compliant Ingredients

Flavor houses developing EU/Codex-compliant savory, roasted-meat, or chocolate flavor formulations should select 5-ethyl-2-methylthiazole based on its tripartite regulatory clearance (JECFA No. 2113, EFSA FL-no 15.068, FEMA 4388) [3] and its specific 'nutty-chocolate-fishy pyrazine' sensory profile . The 4-ethyl isomer, while also nutty, introduces a cabbage-vegetal note incompatible with roasted-meat or confectionery profiles and lacks formal JECFA evaluation, creating regulatory submission gaps. The established MSDI-EU of 0.0061 μg/capita/day further supports intake calculations within permitted use levels [4].

Yeast-Based Biotechnological Production of 'Natural' Flavor Ingredients

For biotechnology companies engineering Saccharomyces cerevisiae for natural flavor molecule production, 5-ethyl-2-methylthiazole represents a target metabolite whose endogenous occurrence in yeast has been documented through metabolomics databases (YMDB, HMDB) [5]. This endogenous metabolite status provides a regulatory pathway for 'natural flavor' designation that may not be available for alkylthiazole positional isomers lacking documented yeast metabolism. The Maillard reaction pathway from L-ascorbic acid and L-cysteine also provides a process-chemistry route for generating complex flavor bases containing this specific thiazole [6].

Quality Control Release Testing Using Isomer-Specific Physicochemical Specifications

Procurement specifications for 5-ethyl-2-methylthiazole can include isomer-specific identity testing: the boiling point range of 170–173 °C at 760 mmHg [7] provides a 9–12 °C window distinguishing it from the 2-ethyl-4-methyl isomer (161–162 °C). Combined with the Kovats RI on PEG-40M (1403) and the predicted pKa (3.86 ± 0.10), QC laboratories can implement a three-parameter identity confirmation protocol that excludes positional isomer contamination, thereby ensuring batch-to-batch flavor consistency in manufacturing .

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